Methyl 4-(dimethylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(dimethylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C12H22ClNO2 and a molecular weight of 247.76 g/mol . This compound is known for its unique bicyclic structure, which makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of Methyl 4-(dimethylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride can be achieved through several methods. One notable method involves a tandem reaction that allows for the rapid formation of bicyclo[2.2.2]octane-1-carboxylates under metal-free, mild, and operationally simple conditions . This method provides good to excellent yields with high enantioselectivity. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the compound.
Chemical Reactions Analysis
Methyl 4-(dimethylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential pharmacological properties, including its effects on various biological pathways. In industry, it may be used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of Methyl 4-(dimethylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the context of its use. its unique bicyclic structure allows it to interact with biological molecules in a specific manner, potentially leading to various biological effects .
Comparison with Similar Compounds
Methyl 4-(dimethylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride can be compared with other similar compounds such as Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate and Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate . These compounds share similar bicyclic structures but differ in their functional groups, which can lead to differences in their chemical properties and applications. The unique dimethylamino group in this compound distinguishes it from these similar compounds, potentially offering different reactivity and biological activity.
Properties
CAS No. |
72422-69-6 |
---|---|
Molecular Formula |
C12H22ClNO2 |
Molecular Weight |
247.76 g/mol |
IUPAC Name |
methyl 4-(dimethylamino)bicyclo[2.2.2]octane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H21NO2.ClH/c1-13(2)12-7-4-11(5-8-12,6-9-12)10(14)15-3;/h4-9H2,1-3H3;1H |
InChI Key |
ICGGDEBFLLTBMB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C12CCC(CC1)(CC2)C(=O)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.